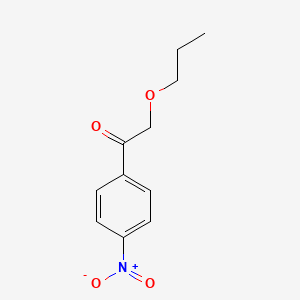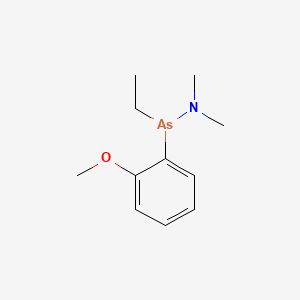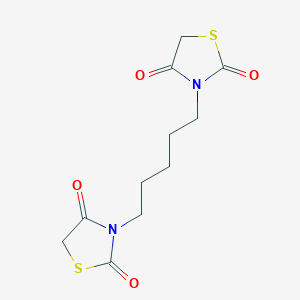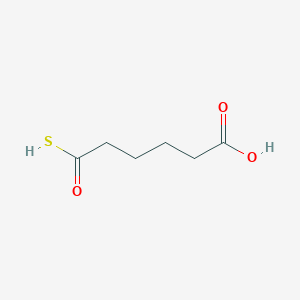
3,3'-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of nonane-1,9-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The process begins with the preparation of 2-imino-1,3-thiazolidin-4-one, which is synthesized by the reaction of thiosemicarbazide with chloroacetic acid . The resulting compound is then reacted with nonane-1,9-diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidinones .
Wissenschaftliche Forschungsanwendungen
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- 1,3-Thiazolidin-4-one derivatives
- Pyrrolidine-2,3,5-trione derivatives
Uniqueness
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its specific nonane-1,9-diyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and bioactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61531-81-5 |
|---|---|
Molekularformel |
C15H24N4O2S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-imino-3-[9-(2-imino-4-oxo-1,3-thiazolidin-3-yl)nonyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H24N4O2S2/c16-14-18(12(20)10-22-14)8-6-4-2-1-3-5-7-9-19-13(21)11-23-15(19)17/h16-17H,1-11H2 |
InChI-Schlüssel |
LJZIETBFWCIJGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=N)S1)CCCCCCCCCN2C(=O)CSC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)


![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)

![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)



